N-[2-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide
Description
N-(2-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is a complex organic compound featuring a pyridazine ring substituted with various functional groups
Properties
Molecular Formula |
C22H20F2N4O3 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide |
InChI |
InChI=1S/C22H20F2N4O3/c1-3-20(29)26-19-11-18(14-6-4-13(2)5-7-14)27-28(22(19)31)12-21(30)25-17-9-8-15(23)10-16(17)24/h4-11H,3,12H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
KTXQNUSHMAZBQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the difluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamoyl group under controlled conditions, often using reagents like carbonyldiimidazole or similar activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(2-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific enzymes or receptors makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diflufenican: A pyridinecarboxamide with similar structural features, used as a herbicide.
N-(2,4-DIFLUOROPHENYL)-2-PYRROLIDINECARBOXAMIDE: Another compound with a difluorophenyl group, used in various chemical applications.
Uniqueness
N-(2-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
